Cas no 2172173-35-0 (1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid)

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a pyridine-2-amide and cyclobutane-1-carboxylic acid scaffold. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The rigid cyclobutane and pyridine moieties contribute to conformational constraints, making it valuable in designing peptidomimetics and bioactive molecules. Its structural features enhance stability and binding specificity in target interactions, particularly in medicinal chemistry applications. The compound is compatible with standard solid-phase peptide synthesis protocols, offering synthetic flexibility for advanced research in drug discovery and bioconjugation.
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid structure
2172173-35-0 structure
Product Name:1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid
CAS No:2172173-35-0
MF:C26H23N3O5
MW:457.477926492691
CID:6186301
PubChem ID:165810279
Update Time:2025-06-22

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid
    • 1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid
    • EN300-1502108
    • 2172173-35-0
    • Inchi: 1S/C26H23N3O5/c30-23(29-26(24(31)32)13-6-14-26)21-11-5-12-22(27-21)28-25(33)34-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-5,7-12,20H,6,13-15H2,(H,29,30)(H,31,32)(H,27,28,33)
    • InChI Key: KMEQXLHGTWWDCG-UHFFFAOYSA-N
    • SMILES: OC(C1(CCC1)NC(C1C=CC=C(NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)N=1)=O)=O

Computed Properties

  • Exact Mass: 457.16377084g/mol
  • Monoisotopic Mass: 457.16377084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 762
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 118Ų

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid Pricemore >>

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1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid Related Literature

Additional information on 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid

Introduction to 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid (CAS No. 2172173-35-0)

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid, identified by its CAS number 2172173-35-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyridine core, an amidocyclobutane moiety, and a fluorenylmethoxycarbonyl (Fmoc) protected amino group. The presence of these functional groups not only contributes to the compound's unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.

The structural composition of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid is meticulously designed to facilitate interactions with biological targets. The pyridine ring, a common pharmacophore in many bioactive molecules, is known for its ability to engage in hydrogen bonding and π-stacking interactions with biological receptors. This feature is particularly valuable in the design of small-molecule inhibitors and agonists. Additionally, the amidocyclobutane unit introduces rigidity to the molecular structure, which can enhance binding affinity and selectivity. The Fmoc group, while primarily used as a protecting group in peptide synthesis, also contributes to the compound's solubility and stability under various experimental conditions.

In recent years, there has been a growing interest in the development of novel compounds that combine multiple pharmacophoric elements to achieve enhanced therapeutic efficacy. The combination of a pyridine moiety with an amidocyclobutane scaffold has been explored in several drug candidates targeting neurological disorders, cancer, and inflammatory diseases. For instance, studies have shown that pyridine-based compounds can modulate neurotransmitter receptors, while amidocyclobutane derivatives exhibit promising anti-proliferative effects. The unique structural features of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid make it a valuable candidate for further investigation in these areas.

The fluorenylmethoxycarbonyl (Fmoc) group in 1-6-((9H-fluoren-9 -yl)methoxycarbonyl}amino)pyridine -2-amidocyclobutane -1-carboxylic acid serves multiple purposes beyond its traditional role in peptide synthesis. It acts as a protecting group for the amino function, preventing unwanted side reactions during synthetic transformations. Moreover, the fluorene moiety itself is known for its photophysical properties, which can be exploited in applications such as fluorescent probes and bioimaging agents. This dual functionality makes 1 -6-((9H-fluoren -9 -yl)methoxyc arbonyl}amino)pyridine -2-amidoc yclobutane -1-carboxylic acid a versatile building block for the design of multifunctional therapeutics.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 1 -6-((9H-fluoren -9 -yl)methoxyc arbonyl}amino)pyridine -2-amidoc yclobutane -1-carboxylic acid with biological targets with unprecedented accuracy. These computational studies have revealed that the compound can interact with various protein kinases and transcription factors, suggesting its potential as an inhibitor or modulator of these enzymes. Such insights are crucial for rational drug design and for optimizing lead compounds towards clinical candidates.

The synthesis of 1 -6-((9H-fluoren -9 -yl)methoxyc arbonyl}amino)pyridine -2-amidoc yclobutane -1-carboxylic acid involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the Fmoc group necessitates careful handling to prevent deprotection under harsh conditions. Additionally, the formation of the amidocyclobutane ring requires specialized catalytic systems or coupling reactions that ensure high yields and minimal byproducts. Despite these challenges, recent improvements in synthetic methodologies have made it feasible to produce this compound on a larger scale, facilitating further research and development.

In conclusion, 1 -(6-((9H-fluoren -9 -yl)methoxyc arbonyl}amino)pyridine -2-amidoc yclobutane -1-carboxylic acid (CAS No. 2172173 35 0) represents a promising candidate for therapeutic intervention in various diseases. Its unique structural features, combined with its potential biological activities, make it an attractive target for further investigation. As research continues to uncover new applications for this compound, it is likely that it will play an important role in the development of next-generation pharmaceuticals.

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